molecular formula C8H7N3O2 B15234895 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid

5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid

Cat. No.: B15234895
M. Wt: 177.16 g/mol
InChI Key: LCTBPLKNBQACKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .

Scientific Research Applications

5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and indole derivatives .

Uniqueness

What sets 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-6-3-4(8(12)13)7-5(11-6)1-2-10-7/h1-3,10H,(H2,9,11)(H,12,13)

InChI Key

LCTBPLKNBQACKE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=C(C=C2C(=O)O)N

Origin of Product

United States

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